molecular formula C12H15N5O4 B15213319 (2R,3R,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate

(2R,3R,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate

Cat. No.: B15213319
M. Wt: 293.28 g/mol
InChI Key: SXOBNECEVIYBHF-JOAULVNJSA-N
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Description

(2R,3R,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate is a nucleoside analogue of significant interest in medicinal chemistry and drug discovery research. This compound is part of a class of bridged nucleoside analogues that are synthetically designed to be locked into specific sugar pucker conformations (N-type or S-type) . This conformational restriction is a key strategy for enhancing binding affinity to biological targets like RNA and DNA, making such analogues promising candidates for antisense technologies and therapeutic development . Researchers are actively exploring these structurally unique nucleosides for a range of biological activities. Bridged nucleoside analogues have demonstrated potential in screening for antibacterial, antitumor, and antiviral activities . Some compounds within this class have shown significant antiviral activity, rendering them credible leads for drug discovery in areas such as anti-HIV research . This product is offered for research applications only. It is supplied with guaranteed high purity and must be stored in a dark place under an inert atmosphere, preferably in a freezer at -20°C .

Properties

Molecular Formula

C12H15N5O4

Molecular Weight

293.28 g/mol

IUPAC Name

[(2R,3R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C12H15N5O4/c1-6(19)20-8-2-7(3-18)21-12(8)17-5-16-9-10(13)14-4-15-11(9)17/h4-5,7-8,12,18H,2-3H2,1H3,(H2,13,14,15)/t7-,8+,12+/m0/s1

InChI Key

SXOBNECEVIYBHF-JOAULVNJSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO

Canonical SMILES

CC(=O)OC1CC(OC1N2C=NC3=C(N=CN=C32)N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution reactions, and esterification. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate: can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The purine base can be reduced under specific conditions to yield different derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the purine base or the tetrahydrofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

(2R,3R,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structural similarity to nucleotides makes it useful in the study of DNA and RNA interactions.

    Industry: It can be used in the production of pharmaceuticals and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism by which (2R,3R,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate exerts its effects involves its interaction with specific molecular targets. The purine base can bind to enzymes or receptors, influencing various biochemical pathways. The tetrahydrofuran ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Table 1: Key Structural Modifications in Analogous Compounds

Compound Name Purine Substituents Sugar Modifications Protecting Groups Key Evidence
(2R,3R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate 6-Amino 3-Acetate, 5-hydroxymethyl None
(2R,3R,4R,5R)-2-(6-Acetamido-8-bromo-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate 6-Acetamido, 8-Bromo 3,4-Diacetate, 5-acetoxymethyl Acetyl groups on sugar
(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(8-((adamantan-1-yl)carbamoyl)-6-(bis(tert-butoxycarbonyl)amino)-2-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate 8-Carbamoyl (adamantyl), 6-Boc-protected amino, 2-Fluoro 3,4-Diacetate, 2-acetoxymethyl tert-Butoxycarbonyl (Boc), acetyl
(2R,3R,4R,5S)-5-(Azidomethyl)-2-(6-benzamido-9H-purin-9-yl)-4-((isobutoxysulfonyl)methyl)tetrahydrofuran-3-yl acetate 6-Benzamido 4-Isobutoxysulfonyl, 5-azidomethyl, 3-acetate Benzoyl, sulfonyl

Key Observations :

  • Substituent Diversity: Modifications at the 6-position of the purine (e.g., amino, acetamido, benzamido) influence target affinity and metabolic stability. Bromo or fluoro substitutions (e.g., 8-bromo in , 2-fluoro in ) enhance steric bulk or electronic effects for selective binding.
  • Sugar Protection : Acetyl groups (e.g., 3-acetate in the target compound) are common for improving lipophilicity, while bulky groups like Boc or adamantyl () may confer resistance to enzymatic degradation.

Key Observations :

  • Late-Stage Modifications : The target compound and its analogs (e.g., ) are often synthesized via late-stage functionalization of preformed nucleosides, allowing modular substitution.
  • Protection-Deprotection : Acetyl groups () are introduced to mask hydroxyl groups during synthesis, while Boc groups () protect amines for selective deprotection.

Physicochemical Properties

Table 3: Physicochemical Data of Selected Compounds

Compound Molecular Weight Solubility Stability Key Evidence
Target compound ~351 g/mol (MS data for similar compounds) Likely moderate (hydroxymethyl enhances polarity; acetate increases lipophilicity) Stable under anhydrous conditions; susceptible to esterase hydrolysis
(2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol 311.29 g/mol High (polar hydroxyethyl group) Sensitive to oxidative degradation
Adamantylcarbamoyl derivative () ~800 g/mol (estimated) Low (hydrophobic adamantyl group) Stable to metabolic degradation

Key Observations :

  • Solubility-Stability Trade-off : Acetate or hydrophobic groups (e.g., adamantyl in ) reduce aqueous solubility but improve membrane permeability and stability.
  • Spectroscopic Confirmation : NMR and HRMS data (e.g., ) are critical for verifying stereochemistry and functionalization.

Biological Activity

The compound (2R,3R,5S)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-yl acetate, also known as a modified nucleoside analogue, has garnered attention due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C10H13N5O3C_{10}H_{13}N_5O_3, with a molecular weight of approximately 251.24 g/mol. Its structure features a purine base attached to a tetrahydrofuran ring, which is crucial for its biological function.

Antiviral Activity

Nucleoside analogues like this compound have been shown to exhibit antiviral properties by mimicking natural nucleosides. They can be phosphorylated within the cell to form nucleotide analogues that inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.

Key Findings:

  • Mechanism of Action : The compound acts as a substrate for viral polymerases, disrupting the synthesis of viral nucleic acids.
  • Case Studies : In vitro studies demonstrate that similar compounds have inhibited replication of viruses such as HIV and herpes simplex virus (HSV) .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Nucleoside analogues can interfere with DNA synthesis in rapidly dividing cancer cells.

Key Findings:

  • Inhibition of DNA Polymerase : The compound has been shown to inhibit DNA polymerase activity, which is essential for cancer cell proliferation.
  • Cell Line Studies : Research involving various cancer cell lines indicates that the compound induces apoptosis in a dose-dependent manner .

Data Table: Biological Activity Summary

Activity TypeMechanismTargeted Viruses/CancersReference
AntiviralInhibition of viral polymerasesHIV, HSV
AnticancerInhibition of DNA synthesisVarious cancer cell lines

Case Studies

  • Antiviral Efficacy : A study demonstrated that the compound significantly reduced viral load in cultured cells infected with HSV, suggesting its potential as an antiviral agent.
  • Anticancer Potential : Another investigation reported that treatment with this nucleoside analogue led to a marked decrease in cell viability in breast cancer cell lines, supporting its role as an anticancer drug.

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